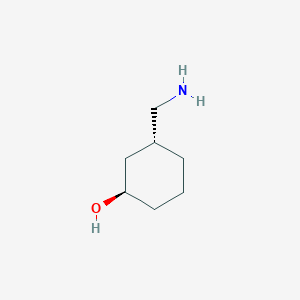![molecular formula C22H22N2O4 B2603516 1-((1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione CAS No. 2185591-05-1](/img/structure/B2603516.png)
1-((1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-((1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and a pyrrolidine-2,5-dione group . The molecule also includes a 3’-methoxy-[1,1’-biphenyl]-4-carbonyl group .
Synthesis Analysis
The synthesis of such compounds often involves the use of spirocyclic β-lactams, which are versatile building blocks for the synthesis of amino acids, alkaloids, and toxoids . The starting (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The azetidine ring is a four-membered cyclic amine, and the pyrrolidine-2,5-dione group is a five-membered ring containing two carbonyl groups .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse due to the presence of multiple reactive sites. The azetidine ring can undergo reactions typical of cyclic amines, while the pyrrolidine-2,5-dione group can participate in reactions typical of carbonyl compounds .科学的研究の応用
Metabolism and Disposition in Human Studies
One study investigated the metabolism and disposition of BMS-690514, an oral selective inhibitor for cancer treatment, highlighting the process of how such compounds are metabolized and excreted in humans. This research provides insight into the metabolic pathways and disposition characteristics that could be relevant for understanding the metabolism of structurally complex compounds like the one you mentioned (L. Christopher et al., 2010).
Analytical Characterization and Toxicological Case Studies
Another study focused on the identification and analytical characterization of new psychoactive substances (NPS) in a complex toxicological case, demonstrating the role of advanced analytical techniques in identifying and characterizing novel compounds, which is essential for understanding the properties and potential applications of new chemical entities (A. Ameline et al., 2019).
Pharmacokinetic Studies
Pharmacokinetic studies, such as those conducted on CP-93,393, a new anxiolytic drug candidate, provide critical information on how drugs are absorbed, metabolized, and excreted in the human body. These studies are vital for all pharmaceutical compounds to determine their efficacy and safety profiles (C. Prakash et al., 1998).
Environmental and Health Impact Studies
Research on environmental exposure to chemicals, such as organophosphorus and pyrethroid pesticides, underscores the importance of studying the effects of chemical compounds on human health and the environment. This area of research is crucial for assessing the safety and environmental impact of new chemical entities (Kateryna Babina et al., 2012).
将来の方向性
特性
IUPAC Name |
1-[[1-[4-(3-methoxyphenyl)benzoyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-28-19-4-2-3-18(11-19)16-5-7-17(8-6-16)22(27)23-12-15(13-23)14-24-20(25)9-10-21(24)26/h2-8,11,15H,9-10,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXUYAYAPQPLLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CC(C3)CN4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2603433.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide](/img/structure/B2603439.png)


![methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2603443.png)




![7-(2-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2603450.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2603453.png)
![N-(3,5-dimethoxyphenyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2603456.png)
